1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1,5-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-4-5-10-12(6-8)20-14(15-10)16-13(19)11-7-9(2)18(3)17-11/h4-7H,1-3H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZOHVDBTAMCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable diketone or β-keto ester, the pyrazole ring is formed through a condensation reaction with hydrazine or its derivatives.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via a cyclization reaction involving ortho-aminothiophenol and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the pyrazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amide Group
The carboxamide moiety undergoes nucleophilic substitution under basic conditions. For example:
-
Hydrolysis : Acidic hydrolysis cleaves the amide bond, yielding 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 6-methylbenzo[d]thiazol-2-amine. This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Conditions : Reflux in 6M HCl at 110°C for 8–12 hours.
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Carboxylic acid + Amine | 75–85% |
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole ring participates in electrophilic substitution due to electron-rich sulfur and nitrogen atoms. Key reactions include:
-
Bromination : Electrophilic bromination at the 4-position of benzothiazole occurs using Br₂ in acetic acid .
Conditions : 0°C, 2 hours, stoichiometric Br₂.
| Reaction Type | Reagents/Conditions | Position Substituted | Product |
|---|---|---|---|
| Bromination | Br₂, AcOH, 0°C | C4 of benzothiazole | Bromo-derivative |
Cyclization Reactions
The pyrazole ring facilitates cyclization with bifunctional reagents:
-
Formation of Pyrazolo[1,5-a]pyrimidines : Reaction with hydrazine or diethyl malonate induces cyclization, forming fused heterocycles. For example, treatment with diethyl malonate yields 7-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide via nucleophilic attack and subsequent dehydration .
Mechanism :
-
Hydrazine attacks the carbonyl carbon of the pyrazole-carboxamide.
Functionalization of the Pyrazole Ring
The 1,5-dimethylpyrazole ring undergoes alkylation and oxidation:
-
Alkylation : The N1-methyl group can be further alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH.
-
Oxidation : Treatment with KMnO₄ oxidizes the pyrazole methyl groups to carboxylic acids, though this reaction is less common due to steric hindrance.
Spectroscopic Characterization Data
Key analytical data for reaction products:
Reactivity Comparison with Analogues
The 6-methyl group on benzothiazole enhances electron density compared to unsubstituted benzothiazoles, accelerating electrophilic substitution. Conversely, the dimethylpyrazole ring reduces susceptibility to nucleophilic attack at the carboxamide group .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole core, which is known for its diverse biological activities. The presence of the benzothiazole moiety enhances its pharmacological profile. The molecular formula is , with a molecular weight of 362.4 g/mol. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies highlight the anticancer potential of 1H-pyrazole derivatives, including the target compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Prostate cancer
In vitro studies have demonstrated that 1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide exhibits significant antiproliferative effects against these cancer types, suggesting its potential as an anticancer agent .
Other Biological Activities
Beyond anticancer properties, this compound has shown promise in other therapeutic areas:
- Antimicrobial Activity : Compounds similar to this one have demonstrated antibacterial and antifungal properties against various strains, indicating potential applications in treating infections .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, which may be beneficial in conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives linked to benzothiazoles and evaluated their anticancer activity. The results indicated that modifications to the structure could enhance efficacy against specific cancer types .
- Multicomponent Reactions : Recent advancements in synthetic methodologies have allowed for the efficient production of pyrazole-based compounds through multicomponent reactions. These methods not only streamline synthesis but also improve yields and reduce waste .
- Molecular Modeling Studies : Computational studies have been employed to predict the interaction of this compound with biological targets, aiding in the design of more potent analogs .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrazole ring can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzothiazole and Pyrazole Substituents
Key structural analogs differ in substituent positions and functional groups on the benzothiazole ring and the carboxamide nitrogen (Table 1).
Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives
Key Observations:
- Benzothiazole Substitution: The 6-methyl group in the target compound enhances lipophilicity compared to methoxy-substituted analogs (e.g., 4- or 6-methoxy in ). Methoxy groups may improve solubility but reduce membrane permeability. Positional isomerism (4- vs.
- N-Substituent Diversity: Direct attachment of benzothiazole (target compound) contrasts with bulky groups like pyridinylmethyl or morpholinopropyl in analogs . These substituents may modulate solubility (e.g., morpholinopropyl enhances hydrophilicity) or confer additional binding interactions (e.g., pyridine’s basic nitrogen). The 2-oxopropyl group in introduces a ketone, which could participate in hydrogen bonding or metabolic oxidation.
Key Observations:
Biological Activity
1,5-Dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 6-methylbenzo[d]thiazol-2-amine with pyrazole derivatives. The synthesis typically employs methods such as cyclization reactions and condensation techniques under controlled conditions to ensure high yields and purity. For instance, a study outlined a method that involved using various solvents and temperature conditions to optimize the reaction yield .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 6-methylbenzo[d]thiazol-2-amine + Pyrazole derivative | DMF, 120 °C | 75% |
| 2 | Intermediate products | Reflux in ethanol | 68% |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes such as C-Met and Pim-1 kinases, which are crucial for tumor growth and survival. In vitro assays demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines, including breast and lung cancer cells .
Table 2: Antitumor Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | C-Met inhibition |
| A549 (Lung) | 12.8 | Pim-1 inhibition |
| HeLa (Cervical) | 20.3 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the NLRP3 inflammasome pathway, which is pivotal in mediating inflammatory responses. This inhibition leads to decreased secretion of pro-inflammatory cytokines such as IL-1β, suggesting its potential use in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
|---|---|---|
| IL-1β | 1500 | 300 |
| TNF-α | 1200 | 400 |
Case Study 1: In Vivo Efficacy
In an animal model study, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study utilized xenograft models where human cancer cells were implanted into immunocompromised mice. The treatment group exhibited a tumor growth inhibition rate of approximately 60% over four weeks .
Case Study 2: Mechanistic Insights
A mechanistic study explored the effects of the compound on cell cycle progression in cancer cells. Flow cytometry analysis revealed that treatment with the compound caused G0/G1 phase arrest, indicating its role in hindering cell proliferation. This effect was associated with upregulation of p21 and downregulation of cyclin D1 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how are intermediates optimized?
- Methodology : Synthesis typically involves coupling the pyrazole-3-carboxylic acid derivative with a substituted benzothiazole amine. For example:
React 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
Couple with 6-methylbenzo[d]thiazol-2-amine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) under inert conditions .
Purify via column chromatography or recrystallization.
- Optimization : Adjust stoichiometry (e.g., 1.2 eq. of amine) and reaction time (24–48 hours) to maximize yield. Monitor progress via TLC or HPLC .
Q. How is structural characterization performed for this compound, and what key spectral data validate its purity?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl groups on pyrazole at δ ~2.5 ppm; benzothiazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N–H bend ~3300 cm⁻¹) functionalities .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 341.3) .
Advanced Research Questions
Q. How can computational methods streamline reaction design and minimize trial-and-error synthesis?
- Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and predict reactivity. For example:
Simulate nucleophilic attack of the benzothiazole amine on the pyrazole acyl chloride using Gaussian or ORCA software.
Apply machine learning (e.g., ICReDD’s workflow) to screen solvents/catalysts, reducing experimental iterations by 40–60% .
- Case Study : Optimizing coupling efficiency from 65% to 89% by selecting DMF over THF based on polarity simulations .
Q. What strategies resolve contradictory data between experimental and computational results (e.g., unexpected byproducts)?
- Troubleshooting Workflow :
Re-Analyze Spectra : Check for overlapping signals (e.g., benzothiazole vs. pyrazole protons) using 2D NMR (COSY, HSQC) .
Revisit Reaction Conditions : Trace moisture or oxygen may hydrolyze intermediates; repeat under strict anhydrous/argon conditions .
Validate Computations : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify discrepancies .
Q. How can derivatives of this compound be designed for targeted biological activity studies?
- Functionalization Strategies :
Pyrazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to modulate electronic properties .
Benzothiazole Moiety : Replace the 6-methyl group with halogens (e.g., -Cl, -Br) to enhance lipophilicity and binding affinity .
Amide Linker : Substitute with sulfonamide or urea groups to alter hydrogen-bonding interactions .
- Biological Assay Design : Screen derivatives against kinase or protease targets using SPR (surface plasmon resonance) or fluorescence polarization .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
